molecular formula C6H11N3O5 B13386546 2-Azido-2-deoxy-D-galactose

2-Azido-2-deoxy-D-galactose

Cat. No.: B13386546
M. Wt: 205.17 g/mol
InChI Key: MUIFUJRYFJTPGL-UHFFFAOYSA-N
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Description

Significance of Glycans and Glycosylation in Biological Systems

Glycosylation, the enzymatic process of attaching glycans to proteins (forming glycoproteins) and lipids (forming glycolipids), is a crucial post-translational modification. glycoselect.comwikipedia.org Unlike the template-driven synthesis of DNA and proteins, glycosylation is a more complex process influenced by the cell's physiological state. glycoselect.com These intricate carbohydrate structures play a central role in cell-cell communication, immune responses, host-pathogen interactions, and cell signaling. glycoselect.comlongdom.org In fact, the specific arrangement of glycans on a cell's surface can determine its interactions with other cells and with its environment. wikipedia.org

The profound impact of glycans is underscored by their involvement in various diseases. Aberrant glycosylation patterns are a hallmark of numerous cancers and are also implicated in diabetes and autoimmune disorders. longdom.org Furthermore, glycans are critical in the context of infectious diseases, as many viruses and bacteria exploit host cell glycans to initiate infection. oup.com The structural and functional roles of glycans are so vital that complete elimination of major glycan classes often leads to embryonic lethality in organisms. oup.com

Evolution of Chemical Glycobiology Tools for Glycan Research

The inherent complexity and heterogeneity of glycans have historically posed significant challenges to their study. primescholars.com Traditional biochemical and genetic methods, while valuable, often fall short in providing a dynamic and detailed picture of glycan function in living systems. This has spurred the development of chemical tools to probe and manipulate glycosylation. primescholars.comrsc.org

The field of chemical glycobiology has witnessed an explosion of innovative strategies. rsc.org These include the chemical synthesis of complex oligosaccharides for structure-function studies, the development of small molecule inhibitors of glycosylation enzymes, and the creation of glycan microarrays to study carbohydrate-protein interactions. rsc.orgacs.org A particularly powerful approach that has revolutionized the field is metabolic glycan labeling. nih.gov This technique involves introducing unnatural monosaccharides containing a "chemical handle" into cells, where they are incorporated into glycan structures by the cell's own biosynthetic machinery. nih.gov

Role of Azido (B1232118) Sugars as Bioorthogonal Probes

At the heart of metabolic glycan labeling are bioorthogonal probes – functional groups that are chemically invisible to the biological system but can be selectively reacted with an external reagent. The azide (B81097) group (–N₃) has emerged as a premier bioorthogonal handle for its small size, stability, and lack of reactivity with native biological functionalities. mdpi.comrsc.org

A variety of azido-functionalized monosaccharides, often called azido sugars, have been synthesized and utilized to study different types of glycans. nih.gov These include N-azidoacetylmannosamine (ManNAz) for sialic acid-containing N-linked glycans, N-azidoacetylglucosamine (GlcNAz) and N-azidoacetylgalactosamine (GalNAz) for O-linked glycans, and 6-azidofucose (6AzFuc). mdpi.comnih.gov The compound at the center of this discussion, 2-Azido-2-deoxy-D-galactose, serves as a valuable probe in glycobiology, with applications in the synthesis of glycoconjugates and the study of glycopeptides. medchemexpress.commedchemexpress.com Once these azido sugars are incorporated into cellular glycans, the azide group provides a specific point of attachment for detection and analysis. cas.org

The azide group possesses several key features that make it an ideal bioorthogonal probe. rsc.org Firstly, it is virtually absent from biological systems, ensuring that it will not interfere with natural metabolic processes. mdpi.com Secondly, its small size minimizes potential perturbations to the structure and function of the biomolecules into which it is incorporated. mdpi.com Thirdly, the azide group is stable under physiological conditions but can undergo highly specific and efficient chemical reactions with complementary probes. rsc.org

The two primary bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition (often termed "click chemistry"). mdpi.com The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) reagent. rsc.org Azide-alkyne cycloaddition can be catalyzed by copper(I) (CuAAC) or can be strain-promoted (SPAAC) using cyclooctyne (B158145) derivatives. mdpi.com These reactions allow for the covalent attachment of various tags, such as fluorescent dyes or biotin, to the azide-modified glycans, enabling their visualization, enrichment, and identification. nih.govcas.org The development and application of these bioorthogonal chemistries have been so impactful that they were recognized with the Nobel Prize in Chemistry in 2022. berkeley.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-3,4,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFUJRYFJTPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azido 2 Deoxy D Galactose and Its Derivatives

Strategies for Stereoselective Glycosylation

The formation of the glycosidic bond with high stereocontrol is paramount in the synthesis of complex carbohydrates. rsc.orgnsf.gov Various strategies have been developed to influence the anomeric outcome of glycosylation reactions involving 2-azido-2-deoxy-D-galactose donors.

Gold-Catalyzed SN2 Glycosylation Approaches

A significant advancement in stereoselective glycosylation is the use of gold catalysis to promote a direct SN2-type displacement at the anomeric center. nih.govchinesechemsoc.orgchinesechemsoc.org This approach offers a powerful method for achieving high stereoinversion, providing access to glycosidic linkages that are challenging to form using traditional methods. nih.govresearchgate.net

The design of the glycosyl donor is crucial for the success of gold-catalyzed SN2 glycosylation. nih.govchinesechemsoc.org A key innovation is the development of glycosyl donors featuring a 1-naphthoate (B1232437) leaving group functionalized with an amide. nih.govchinesechemsoc.orgchinesechemsoc.org This amide group is strategically positioned to direct the incoming glycosyl acceptor through hydrogen bonding upon activation of the leaving group by a gold catalyst. nih.govchinesechemsoc.orgnih.gov This directed attack facilitates a highly efficient SN2 reaction. nih.gov The 2-azido-2-deoxyglycosyl 1-naphthoate donors are typically prepared in two steps from the corresponding glycosyl halides. nih.gov

This methodology has proven effective for a broad range of glycosyl acceptors, including those with primary and secondary hydroxyl groups. nih.govchinesechemsoc.org The reactions are generally high-yielding and exhibit excellent levels of stereoselectivity. nih.govchinesechemsoc.orgnih.gov

The gold-catalyzed SN2 glycosylation strategy provides a unified approach to access both 1,2-cis and 1,2-trans-2-azido-2-deoxyglycosides with high stereoselectivity. nih.govchinesechemsoc.org By starting with the appropriate anomer of the glycosyl donor, the corresponding inverted product can be obtained with high fidelity. nih.govchinesechemsoc.orgnih.gov

For the synthesis of the challenging 1,2-cis glycosides, a 1,2-trans-2-azido-2-deoxyglycosyl donor is used. nih.gov The gold-catalyzed SN2 reaction proceeds with stereoinversion to afford the 1,2-cis linked product, often with exclusive stereochemistry. nih.gov Conversely, starting with a 1,2-cis donor allows for the synthesis of the 1,2-trans glycoside. nih.gov This method has been successfully applied to the synthesis of a trisaccharide containing three 1,2-cis-2-azido-2-deoxyglycosidic linkages. nih.govchinesechemsoc.org

Stereoselective Gold-Catalyzed Glycosylation of this compound Donors
Donor AnomerAcceptor TypeMajor Product AnomerStereoselectivity (α/β or β/α)Yield RangeReference
β (1,2-trans)Primary Alcoholα (1,2-cis)19:198% nih.gov
β (1,2-trans)Secondary Alcoholα (1,2-cis)>20:1Good to Excellent nih.gov
α (1,2-cis)Primary/Secondary Alcoholβ (1,2-trans)ExcellentGood to Excellent nih.gov

Thioglycoside-Mediated Glycosylation and Functional Group Influence

Thioglycosides are widely used as glycosyl donors due to their stability and versatile activation methods. umsl.edumdpi.com In the context of this compound, the stereochemical outcome of thioglycoside-mediated glycosylation is highly dependent on the protecting groups on the glycosyl donor and the reaction conditions. researchgate.netx-mol.comresearchgate.net

The presence of an electron-withdrawing group, such as a picoloyl (Pico) group, on the glycosyl donor can facilitate the formation of a stable α-glycosyl triflate intermediate. researchgate.net This intermediate then undergoes SN2 substitution by the acceptor to furnish the β-glycoside with high selectivity. researchgate.net Conversely, an electron-donating and hydrogen-bond-mediating group like a p-methoxybenzyl (PMB) group can promote the formation of 1,2-cis glycosides through an oxocarbenium ion intermediate. researchgate.net Studies have shown that for this compound thioglycosides, the use of a picoloyl protecting group leads to excellent yields of the β-glycosides. researchgate.net

Azidophenylselenylation of Glycals for Donor Synthesis

A direct and efficient method for the synthesis of 2-azido-2-deoxy-1-selenoglycoside donors is the azidophenylselenylation of glycals. researchgate.netingentaconnect.comresearcher.life This reaction involves treating a glycal with sources of phenylselenyl and azide (B81097) radicals. researchgate.netresearcher.life This method provides a straightforward route to phenyl 2-azido-2-deoxy-1-selenoglycosides, which are versatile glycosyl donors. researchgate.netingentaconnect.comdntb.gov.ua

The azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal has been optimized to reliably produce crystalline phenyl 2-azido-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranoside in good yield. researcher.life These selenoglycoside donors can then be activated under various conditions to form either α- or β-glycosides. ingentaconnect.comdntb.gov.ua The choice of solvent plays a crucial role in determining the stereoselectivity; acetonitrile (B52724) favors the formation of β-glycosides, while diethyl ether promotes the formation of α-glycosides. ingentaconnect.comdntb.gov.ua

Solvent Effects in Glycosylation with Phenyl 2-Azido-2-deoxy-1-selenogalactoside Donors
SolventPromoted StereoselectivityReference
Acetonitrileβ (1,2-trans) ingentaconnect.comdntb.gov.ua
Diethyl Etherα (1,2-cis) ingentaconnect.comdntb.gov.ua

Other Stereocontrolled Synthetic Routes

Beyond the methods detailed above, other strategies have been developed for the stereocontrolled synthesis of this compound derivatives. The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide yields 2-azido-1-nitrate addition products, which serve as precursors to 2-azido-2-deoxy-α-D-galactopyranosyl halides. cdnsciencepub.com These halides can then be used in glycosylation reactions. cdnsciencepub.comacs.org

Another approach involves the reaction of perbenzylated 2-azido-2-deoxy-D-hexono-1,5-lactones with organometallic reagents, followed by reduction, to afford 2-azido-2-deoxy-β-D-C-glycosides stereoselectively. rsc.org

Enzymatic Synthesis of Modified Galactose Analogues

Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of complex carbohydrates. sigmaaldrich.com Glycosyltransferases and glycosidases are key enzymes in this field, enabling the formation of specific glycosidic linkages. sigmaaldrich.comgoogle.com

The synthesis of modified galactose analogues often relies on the enzymatic transfer of a galactose unit from an activated donor substrate, such as Uridine 5'-diphospho-α-d-galactose (UDP-Gal), to a specific acceptor molecule. researchgate.net The production of UDP-Gal itself can be achieved on a large scale using a multi-enzyme system involving galactokinase, galactose-1-phosphate uridyltransferase, and other enzymes for cofactor regeneration. researchgate.net

Enzymes have demonstrated the ability to process modified sugars. For instance, this compound can be synthesized via the enzymatic addition of galactose to 2-azido-2-deoxyglucose. chemsynlab.com Furthermore, glycosyltransferases like β(1→4)Galactosyltransferase (β(1→4)GalT) can catalyze the transfer of galactose from UDP-Gal to various acceptor substrates, including modified N-acetylglucosamine (GlcNAc) derivatives. sigmaaldrich.com This highlights the potential to incorporate azido-sugars into larger oligosaccharide chains enzymatically. Chemo-enzymatic strategies are also employed, where a chemical synthesis produces a mixture of anomers, and an enzyme is then used to selectively hydrolyze the unwanted anomer, simplifying purification. mdpi.com

The table below lists key enzymes and their functions in the synthesis of galactose-containing structures.

Enzymes in Galactose Analogue Synthesis

Enzyme Abbreviation Function
Galactokinase GalK Catalyzes the phosphorylation of galactose to form galactose-1-phosphate. researchgate.net
Galactose-1-phosphate uridyltransferase GalT Transfers a UMP molecule to galactose-1-phosphate to form UDP-galactose. researchgate.net
UDP-glucose 4'-epimerase GALE Interconverts UDP-glucose and UDP-galactose. researchgate.net
β(1→4)Galactosyltransferase β(1→4)GalT Transfers galactose from UDP-Gal to the 4-hydroxy position of N-acetyl-D-glucosamine (GlcNAc). sigmaaldrich.com
α-N-acetylgalactosaminidase α-NAGA Hydrolyzes terminal α-N-acetyl-D-galactosamine residues from glycoconjugates. mdpi.com

Applications in Bioorthogonal Chemistry for Glycan Analysis and Engineering

Foundation of Click Chemistry with 2-Azido-2-deoxy-D-galactose

Click chemistry, a concept introduced by K. B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The azide (B81097) group of this compound is an ideal functional group for click chemistry, allowing for the covalent attachment of probes for visualization and identification of glycoproteins.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. In the context of glycobiology, once this compound is metabolically incorporated into glycans, the azide group is displayed on the cell surface or within glycoproteins. These azide-modified glycoconjugates can then be reacted with a variety of alkyne-containing probes, such as fluorophores or biotin, for detection and isolation.

A study on the CuAAC-mediated oligomerisation of an azido-alkyne-functionalised galactose derivative provides insight into the reaction conditions. The reaction, conducted at a 1 M concentration in DMF with CuSO4/Cu turnings, demonstrated different outcomes based on the reaction temperature and duration.

CuAAC Oligomerisation of an Azido-Alkyne-Functionalised Galactose

MethodTemperatureReaction TimeOverall Yield of Triazole-Linked ProductsProportion of Linear ProductsProportion of Cyclic Products
A (Microwave)110 °C30 minutes---
B (Ambient)Room Temperature2 days~54%36%18%

The data in this table is derived from a study on a functionalized galactose monomer and illustrates the conditions and outcomes of CuAAC reactions. semanticscholar.org

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes cyclooctynes, which possess significant ring strain, to react with azides in a catalyst-free manner. This reaction is highly bioorthogonal and has become a valuable tool for in vivo imaging and labeling. The azide group of metabolically incorporated this compound readily undergoes SPAAC with various cyclooctyne-derivatized probes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction kinetics of SPAAC are generally fast, allowing for efficient labeling in biological systems. For instance, in vitro studies with other azido (B1232118) sugars, such as 8-N3-Kdo, have shown complete consumption of the free sugar within the first 5 minutes of reaction with a DBCO-amine at 32 °C. nih.gov

Metabolic Glycoengineering using this compound

Metabolic glycoengineering is a technique that involves introducing synthetic, chemically-tagged monosaccharides into cellular metabolic pathways. acs.org These unnatural sugars are then incorporated into glycoconjugates by the cell's own enzymatic machinery. This compound, often used in its peracetylated form (Ac4GalNAz) to enhance cell permeability, is a key player in this field.

Once inside the cell, Ac4GalNAz is deacetylated and converted into the corresponding UDP-sugar donor, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This unnatural sugar nucleotide is then utilized by glycosyltransferases to incorporate the azido sugar into growing glycan chains on proteins and lipids. This process results in the display of azide groups on both cell surface and intracellular glycans, making them accessible for bioorthogonal reactions.

The efficiency of metabolic labeling can vary depending on the azido sugar used and the cell type. A comparative study of N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) for metabolic labeling of HepG2 hepatocellular carcinoma cells revealed differences in their labeling efficiency. GalAz demonstrated a higher labeling efficiency at lower concentrations and a faster metabolic labeling rate compared to ManAz under certain conditions. researchgate.netdeepdyve.com

Comparative Metabolic Labeling of HepG2 Cells with GalAz vs. ManAz

Azido SugarConcentrationTime PointRelative Labeling Efficiency (Normalized Fluorescence)
GalAz50 µM72 hoursApproaching plateau
1 mMApproaching plateau
ManAz50 µM72 hoursLower than GalAz
1 mMSimilar to GalAz

This table summarizes the findings from a study comparing the time- and concentration-dependent labeling of HepG2 cells with GalAz and ManAz, showing that GalAz has a faster labeling rate at lower concentrations. researchgate.net

The introduction of unnatural sugars like this compound into cellular metabolism can potentially perturb the natural glycosylation pathways. The efficiency of the incorporation of the azido sugar is dependent on the tolerance of the enzymes in the pathway. For instance, UDP-GalNAz is a substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), but with a reduced efficiency compared to the natural substrate, UDP-GalNAc. mdpi.com

Development of Chemical Reporters and Probes

Chemical reporters are molecules that can be incorporated into biomolecules and subsequently detected. In glycobiology, azido sugars are a prominent class of chemical reporters. These molecules are designed to be structurally similar to their natural counterparts, allowing them to be processed by the cell's metabolic machinery and incorporated into glycans. The azide group, being biologically inert and small in size, serves as a bioorthogonal handle that can be specifically and efficiently reacted with a probe molecule, typically containing a phosphine (B1218219) or a strained alkyne, through reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of fluorophores for imaging or affinity tags for enrichment and proteomic analysis.

The visualization of glycosylation events is a key application of chemical reporters. Once an azido sugar is metabolically incorporated into cellular glycans, a fluorescent probe can be attached via a bioorthogonal reaction, enabling the imaging of glycoconjugates. This strategy has been widely used to study the localization and dynamics of glycans in cells and even in living organisms.

In the investigation of potential chemical reporters for mucin-type O-linked glycosylation, which is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues, a per-acetylated form of this compound, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxygalactose (Ac42AzGal), was synthesized and evaluated. The acetylation of the sugar is a common strategy to improve its cell permeability. However, in studies using Chinese Hamster Ovary (CHO) cells, Ac42AzGal did not lead to significant labeling of cell surface glycans. The fluorescence signal observed was not above the background, suggesting that the azide functionality at the C-2 position of galactose is not well-tolerated by the enzymes of the GalNAc salvage pathway.

Table 1: Metabolic Labeling Efficiency of Azido-Galactose Analogs
CompoundCell LineOutcomeReference
1,3,4,6-tetra-O-acetyl-2-azido-2-deoxygalactose (Ac42AzGal)CHONo significant fluorescence labeling over background rsc.org

Metabolic labeling with azido sugars is a powerful technique for probing glycan structures on both proteins (glycoproteins) and lipids (glycolipids). The principle remains the same: the azido sugar is incorporated into the glycan portion of these molecules, which can then be detected and analyzed.

For glycoproteins, the unsuccessful incorporation of Ac42AzGal into mucin-type O-glycans indicates its limitations as a probe for this specific type of protein glycosylation. The intolerance of the metabolic pathway for the C-2 azide modification on the galactose scaffold appears to be the primary hurdle. This finding underscores the high specificity of the enzymes involved in glycan biosynthesis.

There is a lack of specific research literature detailing the successful application of this compound for the metabolic labeling and probing of glycan structures on lipids. While the general methodology of using azido sugars for glycolipid analysis exists, the specific utility of this particular compound has not been demonstrated in available studies.

The ability to track the movement of carbohydrates within living cells in real-time is essential for understanding their dynamic roles in cellular processes. Bioorthogonal chemistry, coupled with advanced imaging techniques, has made significant strides in this area.

Mid-infrared photothermal (MIP) imaging is an emerging technique that allows for the detection and imaging of molecules based on their vibrational signatures. This method can be used to visualize the distribution of specific chemical bonds, such as the azide group, in a label-free manner after the initial metabolic incorporation. This avoids the potential perturbations that can be caused by the attachment of bulky fluorescent probes.

Mechanistic Investigations of 2 Azido 2 Deoxy D Galactose in Biological Processes

Elucidation of Metabolic Pathways Involving Azido-Galactose Analogues

Metabolic chemical reporters like 2-azido-2-deoxy-D-galactose are designed to hijack natural carbohydrate metabolic pathways. nih.gov For an azido-galactose analogue to be incorporated into cellular glycans, it must first be converted into a high-energy nucleotide sugar donor, the common currency for glycosyltransferases. nih.gov This process typically begins with phosphorylation of the sugar by a kinase, followed by the attachment of a nucleoside diphosphate, often uridine diphosphate (UDP), to form a UDP-sugar analogue.

The primary route for galactose metabolism is the highly conserved Leloir pathway, which converts galactose into glucose-1-phosphate. nih.govnih.gov Galactose analogues, including azido-galactose derivatives, are known to enter this pathway. The metabolism of a related compound, 2-deoxy-2-fluoro-D-galactose (dGalF), has been shown to produce metabolites such as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) and UDP-dGalF, indicating that the core enzymatic machinery of the Leloir pathway can process sugars with modifications at the C-2 position. researchgate.net By analogy, this compound is metabolized into UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz), rendering it a substrate for downstream glycosylation reactions.

However, a critical feature of this metabolic processing is the action of the enzyme UDP-galactose 4'-epimerase (GALE). biorxiv.org This enzyme can interconvert UDP-galactose analogues with their corresponding UDP-glucose counterparts. nih.gov Consequently, UDP-GalNAz can be epimerized to UDP-2-azido-2-deoxy-D-glucose (UDP-GlcNAz) within the cell. This epimerization is a key event, as it broadens the potential fate of the initial azido-galactose reporter, allowing its incorporation into glycan structures that typically utilize glucose-derived building blocks. biorxiv.org

The incorporation of UDP-GalNAz and its epimer, UDP-GlcNAz, into glycans is entirely dependent on the substrate tolerance of various glycosyltransferases. These enzymes exhibit a range of specificities, from highly stringent to remarkably promiscuous.

O-GlcNAc Transferase (OGT) : OGT is a nucleocytoplasmic enzyme that modifies serine and threonine residues of proteins with a single β-N-acetylglucosamine (O-GlcNAc). nih.gov Research has revealed that OGT possesses a surprising degree of promiscuity for its sugar donor substrate, UDP-GlcNAc. nih.gov It has been demonstrated to effectively use UDP-analogues with modifications at the N-acetyl group. Furthermore, studies with 2-azido-2-deoxy-glucose (2AzGlc) have shown that OGT can transfer this sugar from UDP-2AzGlc onto its protein substrates, indicating tolerance for modifications at the C-2 position. nih.govnih.gov This promiscuity allows the UDP-GlcNAz formed from the epimerization of UDP-GalNAz to be utilized by OGT, leading to the labeling of O-GlcNAcylated proteins. nih.gov

Galactosyltransferases : These enzymes are typically involved in elongating glycan chains by adding galactose residues. The ability of galactosyltransferases to utilize UDP-GalNAz is crucial for its incorporation into N-linked and O-linked glycans in the secretory pathway. While some glycosyltransferases are highly specific, many involved in glycan biosynthesis can accommodate modified substrates, enabling the incorporation of azido-sugars into cell-surface glycoconjugates. nih.govnih.gov However, the presence of the azide (B81097) group can impact the efficiency of the enzymatic reaction compared to the natural substrate. acs.org

The table below summarizes the observed substrate tolerance of key glycosyltransferases for azido-sugar analogues.

EnzymeNatural SubstrateAzido-Analogue SubstrateOutcome
O-GlcNAc Transferase (OGT)UDP-GlcNAcUDP-2-azido-2-deoxy-D-glucose (UDP-GlcNAz)Successful incorporation into nucleocytoplasmic proteins. nih.gov
Polypeptide GalNAc-transferases (GalNAc-Ts)UDP-GalNAcUDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz)Incorporation as the initiating sugar in mucin-type O-glycosylation. biorxiv.org
β-1,4-Galactosyltransferases (β4GalTs)UDP-GalactoseUDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz)Potential for incorporation into N- and O-linked glycan chains.

The Leloir pathway is the central metabolic route for converting galactose into a form that can be used for glycolysis or glycan synthesis. wikipedia.org It consists of three key enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). nih.govbio-rad.com Azido-galactose analogues must be processed by these enzymes to become activated donor substrates for glycosyltransferases.

Galactokinase (GALK) : This enzyme catalyzes the first committed step, phosphorylating α-D-galactose at the C-1 position to form galactose-1-phosphate (Gal-1-P). nih.govwikipedia.org GALK is known to accept some modified substrates, and it is the entry point for this compound into the pathway, producing this compound-1-phosphate.

Galactose-1-Phosphate Uridylyltransferase (GALT) : GALT catalyzes the transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgresearchgate.net This enzyme processes the azido-galactose-1-phosphate, leading to the formation of UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz).

UDP-galactose 4'-epimerase (GALE) : As mentioned previously, GALE plays a pivotal role by catalyzing the reversible interconversion of UDP-galactose and UDP-glucose. nih.gov Its action on UDP-GalNAz is critical, as it generates UDP-GlcNAz, thereby expanding the labeling scope of the original galactose analogue to include glycans that are built from glucose-derived precursors, most notably O-GlcNAc modifications. biorxiv.org

The metabolic conversion of this compound through this pathway is summarized below.

MetaboliteEnzymeProduct
This compoundGalactokinase (GALK)This compound-1-phosphate
This compound-1-phosphateGalactose-1-Phosphate Uridylyltransferase (GALT)UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz)
UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz)UDP-galactose 4'-epimerase (GALE)UDP-2-azido-2-deoxy-D-glucose (UDP-GlcNAz)

Impact on Glycan Biosynthesis and Remodeling

The introduction of an azido-sugar into the cellular machinery can influence the biosynthesis and final structure of glycans. While these analogues are designed to be minimally perturbing, their processing can differ from that of natural sugars, and their incorporation can lead to altered glycan structures. Some sugar analogues can act as inhibitors of glycosylation; for instance, 2-deoxy-2-fluoro-D-galactose has been shown to be an efficient inhibitor of N-linked glycosylation. researchgate.net

The metabolic conversion of this compound into both UDP-GalNAz and UDP-GlcNAz allows it to participate in multiple major glycosylation pathways.

O-linked Glycosylation : There are two major forms of O-linked glycosylation impacted by azido-galactose metabolism.

Mucin-type O-glycosylation : This process is initiated in the Golgi by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to serine or threonine residues. The resulting UDP-GalNAz is a substrate for the polypeptide GalNAc-transferases (GalNAc-Ts) that initiate this process, leading to the incorporation of GalNAz into secreted and membrane-bound proteins. biorxiv.org

O-GlcNAcylation : As discussed, the epimerization of UDP-GalNAz to UDP-GlcNAz allows for the modification of nucleocytoplasmic proteins by OGT. biorxiv.orgnih.gov This allows this compound to serve as a reporter for this dynamic intracellular signaling modification.

In some contexts, such as TMEM165-CDG, a congenital disorder of glycosylation, supplementation with D-galactose has been shown to rescue N-glycosylation defects without affecting O-glycosylation, highlighting the distinct regulation and substrate requirements of these pathways. frontiersin.org

The incorporation of an azido-sugar into a glycan chain inherently alters its chemical structure. The replacement of a hydroxyl or N-acetyl group with an azide group changes the size, polarity, and hydrogen-bonding capacity of that position on the sugar ring. acs.org While the azide group is relatively small, this alteration can influence the conformation of the glycan and its interactions with binding partners, such as lectins, antibodies, and other carbohydrate-binding proteins.

Glycans on the cell surface form a dense layer called the glycocalyx, which mediates a vast array of cellular recognition events, including cell-cell adhesion, pathogen binding, and immune surveillance. By modifying the structures within the glycocalyx, azido-sugar incorporation has the potential to modulate these recognition processes. However, a key advantage of the azide group is its bio-inert nature, meaning it does not typically engage in the biological interactions that hydroxyl or acetyl groups do. This often allows the modified glycan to be processed and trafficked correctly, serving as a reliable reporter without drastically altering the global biological function of the glycoprotein. The primary goal of using these reporters is to introduce a bio-orthogonal handle for detection, rather than to significantly perturb the system, although subtle effects on enzyme kinetics and recognition cannot be fully discounted. acs.org

Molecular Interactions and Cellular Functions

The primary molecular interaction of this compound, following its metabolic activation, is as a substrate for glycosyltransferases. nih.gov This covalent incorporation into nascent glycan chains is the basis for its utility. The resulting azido-modified glycoproteins and glycolipids can then be used to probe a variety of cellular functions.

The azide group itself does not typically impart a new biological function. Instead, its role is to serve as a chemical handle for bio-orthogonal chemistry. By reacting the azide with molecules containing a terminal alkyne or a strained cyclooctyne (B158145), researchers can attach a wide range of probes to the modified glycans. nih.gov These probes can include:

Fluorophores : For visualizing the localization and trafficking of glycoproteins using fluorescence microscopy.

Biotin : For the affinity purification of modified glycoproteins, allowing for their identification and characterization by mass spectrometry-based proteomics.

Other tags : For various applications in imaging and enrichment.

Through these applications, azido-galactose analogues have been used to study the dynamics of cell-surface glycosylation, identify O-GlcNAc modified proteins involved in cellular signaling, and track changes in the glycome associated with disease states like cancer. biorxiv.orgnih.gov The ability to selectively tag and identify glycoconjugates provides a powerful window into the complex roles that glycosylation plays in virtually all aspects of cell biology.

Studying Enzyme Activity and Specificity through Azido-Galactose Substrates

The introduction of the azido (B1232118) functional group in place of the hydroxyl group at the C-2 position of galactose provides a unique substrate analog to explore the catalytic mechanisms of galactosyltransferases and other galactose-processing enzymes. By studying the kinetic parameters of these enzymes with this compound, researchers can gain insights into substrate binding, active site architecture, and the tolerance of these enzymes to modifications on their natural substrates.

A notable example of this approach is the investigation of bovine β-(1→4)-D-galactosyltransferase (β4Gal-T1), an enzyme responsible for the synthesis of N-acetyllactosamine units in glycoconjugates. The UDP-activated form of this compound, UDP-2-azido-2-deoxy-D-galactose, has been synthesized and evaluated as a donor substrate for this enzyme. Kinetic analysis revealed that this azido-sugar analog is indeed recognized and utilized by β4Gal-T1.

A study on the chemical synthesis and kinetic characterization of UDP-2-deoxy-D-galactose (a closely related analog) as a donor substrate for bovine β-(1→4)-D-galactosyltransferase provides valuable comparative data. This research demonstrated that the deoxy-galactose analog exhibited kinetic parameters nearly identical to the natural substrate, UDP-galactose, with a Michaelis constant (Km) value of 51 µM nih.gov. While the Vmax was not explicitly stated for the 2-azido variant, the similar Km suggests that the C-2 modification does not drastically impair the initial binding of the substrate to the enzyme's active site. This indicates a degree of promiscuity in the active site of β4Gal-T1, allowing it to accommodate substitutions at this position.

The ability of galactosyltransferases to accept this compound as a substrate, even if with potentially altered efficiency compared to the natural substrate, underscores the utility of this compound in probing enzyme specificity. The presence of the azido group, with its distinct size, electronics, and hydrogen bonding capabilities compared to a hydroxyl group, can help to map the steric and electronic constraints of the enzyme's active site. Future studies determining the Vmax and catalytic efficiency (kcat/Km) for this compound with a range of galactosyltransferases will provide a more complete picture of its impact on enzyme function.

Interactive Data Table: Kinetic Parameters of Bovine β-(1→4)-D-galactosyltransferase with Different Substrates

SubstrateKm (µM)Vmax (relative to UDP-galactose)Enzyme
UDP-galactose~50100%Bovine β-(1→4)-D-galactosyltransferase
UDP-2-deoxy-D-galactose51Not ReportedBovine β-(1→4)-D-galactosyltransferase

Analysis of Glycan-Mediated Cellular Processes

This compound serves as a powerful metabolic chemical reporter to investigate the multifaceted roles of glycans in cellular processes. This approach, known as metabolic glycoengineering, involves introducing the azido-sugar into cells, where it is processed by the cellular machinery and incorporated into nascent glycans. The bioorthogonal azido group then acts as a chemical handle, allowing for the visualization and identification of these modified glycoconjugates through covalent ligation with probes bearing a complementary functional group, most commonly via "click chemistry" nih.govnih.gov.

This strategy enables the direct labeling and tracking of glycans in living cells and organisms, providing a means to study their dynamic roles in a variety of cellular events nih.gov. The per-acetylated form of this compound is often used to enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido-sugar enters the galactose metabolic pathway.

Research Applications:

Glycan Imaging and Trafficking: By conjugating the metabolically incorporated azido-galactose with fluorescent probes, researchers can visualize the localization and trafficking of glycans within cells and in living organisms. This has been instrumental in understanding the distribution of specific glycan structures on the cell surface and within intracellular compartments. While much of the foundational work has been done with related azido sugars like N-azidoacetylgalactosamine (GalNAz), the principles are directly applicable to this compound researchgate.net.

Targeting and Imaging in Cancer Biology: The altered glycosylation patterns on the surface of cancer cells, known as tumor-associated carbohydrate antigens, are hallmarks of malignancy. Metabolic labeling with azido-sugars offers a way to specifically tag and target cancer cells. A study comparing the labeling efficiency of N-azidoacetylgalactosamine (an azido-galactose derivative) and N-azidoacetylmannosamine in hepatocellular carcinoma cells found that the azido-galactose derivative showed higher labeling efficiency at lower concentrations, making it a promising tool for cancer targeting and imaging rsc.org. This suggests that this compound could also be a valuable probe for studying and potentially targeting cancers with altered galactose metabolism.

Investigating Neuronal Development and Plasticity: Glycans play crucial roles in the nervous system, including in neurite outgrowth and synapse formation. While direct studies using this compound in this context are not prevalent in the search results, studies with the related compound 2-deoxy-D-galactose have demonstrated the power of this approach. By inhibiting fucosylation, a key glycosylation event, researchers were able to show that specific fucosylated glycans are critical for neuronal growth and the stability of synaptic proteins acs.org. This highlights the potential for using this compound to metabolically label and study the roles of galactosylated glycans in neuronal processes.

Interactive Data Table: Applications of Azido-Sugars in Analyzing Cellular Processes

ApplicationAzido-Sugar Used (or related compound)Cellular Process InvestigatedKey Finding
Cancer Cell TargetingN-azidoacetylgalactosamineMetabolic labeling of hepatocellular carcinomaAzido-galactose showed higher labeling efficiency than azido-mannose.
Neuronal Development2-deoxy-D-galactoseRole of fucosylation in neurite outgrowthInhibition of fucosylation led to decreased neurite outgrowth.
Glycan ImagingN-azidoacetylgalactosamine (GalNAz)General glycan visualization and traffickingEfficiently incorporated into cell surface glycoproteins for imaging.

The use of this compound in metabolic glycoengineering, coupled with advanced bioorthogonal chemistry and imaging techniques, provides a versatile platform to unravel the complex functions of glycans in a multitude of cellular contexts.

Synthesis of Complex Glycoconjugates and Oligosaccharides Utilizing 2 Azido 2 Deoxy D Galactose

Construction of Biologically Relevant Oligosaccharides

The synthesis of biologically relevant oligosaccharides is a complex undertaking that requires precise control over stereochemistry and linkage position. 2-Azido-2-deoxy-D-galactose has emerged as a key player in this field, facilitating the construction of both linear and branched oligosaccharide chains with specific glycosidic linkages.

The azido (B1232118) group at the C-2 position of this compound is non-participating, which is crucial for the synthesis of 1,2-cis glycosidic linkages, a common and challenging motif in many biologically active oligosaccharides. synthose.com This feature has been exploited in the synthesis of various complex oligosaccharides.

For instance, a gold-catalyzed SN2 glycosylation method has been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides. synthose.com This method allows for the stereoinversion at the anomeric position of both 2-azido-2-deoxyglucosyl and galactosyl donors, yielding the opposite anomeric glycoside products with excellent stereoselectivity. The utility of this approach was demonstrated in the synthesis of a trisaccharide featuring three 1,2-cis-2-azido-2-deoxyglycosidic linkages. synthose.com

Furthermore, the strategic use of this compound derivatives has enabled the synthesis of more complex structures, such as a protected tetrasaccharide fragment of Micrococcus luteus teichuronic acid. nih.gov This synthesis highlights the versatility of this building block in the assembly of linear oligosaccharide chains.

DonorAcceptorPromoter/CatalystProductYield (%)Stereoselectivity (α:β)
2-azido-2-deoxygalactosyl donorPrimary alcoholGold catalystα-glycoside76-94Exclusive α
2-azido-2-deoxygalactosyl donorSecondary alcoholGold catalystα-glycoside76-94Exclusive α
Phenyl 2-azido-2-deoxy-1-thio-α-D-mannoside derivativeSugar-derived primary triflateCesium carbonateβ-mannosideGoodExcellent

The ability to control the stereochemical outcome of glycosylation reactions is paramount in oligosaccharide synthesis. The use of this compound donors has been instrumental in achieving high stereoselectivity in the formation of specific glycosidic linkages.

A notable example is the development of a highly α-selective ZnI₂-mediated 1,2-cis 2-azido-2-deoxy chemical glycosylation strategy. This method utilizes 2-azido-2-deoxy glucosyl donors with various 4,6-O-tethered groups, with the tetraisopropyldisiloxane (TIPDS)-protected donor affording predominantly the α-glycoside with a stereoselectivity of over 20:1. nih.gov This strategy was successfully applied to the synthesis of the Acinetobacter baumannii K48 capsular pentasaccharide repeating fragment, where the construction of the 1,2-cis 2-azido-2-deoxy glycosidic linkage was a key step. nih.gov

Another approach involves the cesium carbonate-mediated anomeric O-alkylation of protected 2-azido-2-deoxy-D-mannoses with primary triflate electrophiles, which yields the corresponding 2-azido-2-deoxy-β-mannosides with excellent anomeric selectivity. nih.gov This method was utilized in the synthesis of a tetrasaccharide fragment of Micrococcus luteus teichuronic acid, which contains N-acetyl-β-D-mannosaminuronic acid. nih.gov

MethodKey ReagentsLinkage FormedApplication
Gold-catalyzed SN2 Glycosylation1-naphthoate (B1232437) leaving group, Gold catalyst1,2-cis-2-azido-2-deoxyglycosidicTrisaccharide synthesis
ZnI₂-mediated GlycosylationTIPDS-protected donor, ZnI₂1,2-cis 2-azido-2-deoxy glycosidicA. baumannii K48 capsular pentasaccharide synthesis
Anomeric O-AlkylationCesium carbonate, Primary triflatesβ-2-azido-2-deoxy-mannosideM. luteus teichuronic acid fragment synthesis

Preparation of Glycopeptides and Glycoproteins

Glycopeptides and glycoproteins play crucial roles in numerous biological processes. The synthesis of homogeneous glycopeptides and glycoproteins with well-defined glycan structures is essential for studying their structure-function relationships. This compound is a valuable precursor in these synthetic endeavors.

Chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, have become powerful tools for the synthesis of complex glycoconjugates. An efficient chemoenzymatic approach for constructing homogeneous N-glycoproteins involves the use of the endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae (Endo-A). researchgate.net

In this strategy, a synthetic sugar oxazoline (B21484) bearing an azido functionality is used as a donor substrate for Endo-A-catalyzed transglycosylation. researchgate.net This allows for the introduction of a core N-pentasaccharide carrying an azido group into a protein, such as ribonuclease B. The incorporated azido group can then be further modified through bioorthogonal chemistry, such as the Huisgen 1,3-dipolar cycloaddition or Staudinger ligation, to attach other molecules of interest. researchgate.net For example, this method was used to successfully ligate two copies of αGal epitopes to ribonuclease B. researchgate.net

This chemoenzymatic strategy has also been employed in the synthesis of glycopeptides bearing rare N-glycan sequences. By transforming synthetic N-glycans into oxazoline donors, they can be ligated to a glycopeptide acceptor, a process catalyzed by wild-type Arthrobacter endo-β-N-acetylglucosaminidase (Endo-A). nih.gov

EnzymeDonor SubstrateAcceptorProduct
Endo-AAzido-containing Man₃GlcNAc oxazolineRibonuclease BHomogeneous N-glycoprotein with azido functionality
Endo-AN-glycan oxazolineHaptoglobin glycopeptideGlycopeptide with bisecting N-acetyl glucosamine (B1671600) and LewisX antennae

Development of Glyco-based Chemical Tools and Materials

The unique properties of this compound make it an ideal building block for the development of sophisticated glyco-based chemical tools and materials for advanced research in glycomedicine.

The azido group of this compound provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the sugar to other molecules, such as fluorescent probes, affinity tags, or complex scaffolds, to create novel tools for studying biological systems. researchgate.net

This approach has been utilized in the synthesis of glycodendrimers and glycoclusters. For example, tetravalent glycoclusters have been prepared by the CuAAC conjugation of a propargylated 2-deoxy-2-acetamido-α-D-galactopyranoside to an azido-functionalized cyclodecapeptide or a polylysine (B1216035) dendron. researchgate.net These multivalent structures are designed to mimic the clustered presentation of carbohydrates on cell surfaces and can be used to study carbohydrate-protein interactions with high affinity and specificity.

Furthermore, 2-azido-2-deoxy-glucose, a related compound, has been shown to be a metabolic chemical reporter for O-GlcNAc modifications in mammalian cells. When cells are treated with the per-acetylated form of this sugar, it is metabolically incorporated into glycoproteins. The azido group then allows for the visualization and identification of these modified proteins through bioorthogonal reactions. This highlights the potential of 2-azido-2-deoxy sugars as probes to study glycosylation in living systems.

Chemical ToolSynthetic StrategyApplication
Glycodendrimers/GlycoclustersCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Studying multivalent carbohydrate-protein interactions
Metabolic Chemical Reporter (2-azido-2-deoxy-glucose)Metabolic incorporation and bioorthogonal ligationVisualizing and identifying O-GlcNAc modified proteins in cells

Precursors for Antigenic Oligosaccharides

This compound and its derivatives are pivotal building blocks in the chemical and chemoenzymatic synthesis of antigenic oligosaccharides. The azido group at the C-2 position serves as a non-participating protecting group during glycosylation reactions, which is crucial for controlling stereoselectivity, particularly in the formation of challenging 1,2-cis glycosidic linkages. Subsequently, the azide (B81097) can be efficiently reduced to an amine and acetylated to yield the N-acetylgalactosamine (GalNAc) residue, a common component of many biologically significant glycans. This strategy has been successfully applied to the synthesis of various tumor-associated carbohydrate antigens (TACAs) and bacterial O-antigens.

Synthesis of Tumor-Associated Carbohydrate Antigens (TACAs)

Many cancer cells display aberrant glycosylation patterns, leading to the overexpression of specific carbohydrate structures known as TACAs. nih.gov These antigens are important targets for the development of anti-cancer vaccines and diagnostics. This compound derivatives have been instrumental in the assembly of several key TACAs.

Forssman Antigen: The Forssman antigen is a glycosphingolipid containing a terminal pentasaccharide. Its synthesis has been achieved using a block strategy where a trisaccharide donor containing a 2-azido-2-deoxy-α-D-galactopyranosyl residue was key. nih.gov In this synthesis, O-(6-O-acetyl-2-azido-3,4-di-O-benzoyl-2-deoxy-α-D-galactopyranosyl)-(1→3)-O-(6-O-acetyl-4-O-benzyl-2-deoxy-2-phthalimido-β-D-galactopyranosyl)-(1→3)-6-O-acetyl-2,4-di-O-benzyl-α-D-galactopyranosyl bromide was condensed with a lactose-derived acceptor. The 2-azido group facilitated the desired stereochemical outcome and was later converted to the required N-acetamido group in the final antigen. nih.gov

Research has also focused on synthesizing the terminal disaccharide of the Forssman antigen, GalNAcα1-3GalNAc. In one approach, an acetylated 2-azido-2-deoxygalactosyl chloride was used as a glycosyl donor. Glycosylation of a 2-acetamido acceptor, followed by the transformation of the azide into an acetamide (B32628) group, yielded the target disaccharide with a 53% yield. researchgate.net Studies have also shown that using glycosyl acceptors where a 2-azido group replaces the 2-acetamido group can lead to higher yields in disaccharide synthesis. researchgate.net

Sialyl Tn (STn) Antigen: The Sialyl Tn (STn) antigen (Siaα2–6GalNAcα1-O-Ser/Thr) is another prominent TACA expressed on a wide range of cancers. nih.gov Chemoenzymatic strategies have proven highly effective for the synthesis of STn and its derivatives. In a one-pot, three-enzyme approach, a sialyltransferase acceptor, 3-azidopropyl N-acetamido α-galactoside (GalNAcαProN3), is used in conjunction with sialic acid precursors. nih.govresearchgate.net This method allows for the efficient and stereospecific synthesis of STn analogs containing various natural and non-natural sialic acid forms, which are valuable for developing therapeutic cancer vaccines. nih.gov For instance, a fluorinated STn analog, which has been shown to elicit a stronger immune response, was synthesized with an excellent yield of 80%. nih.gov

The table below summarizes the use of azido-galactose derivatives in the synthesis of TACAs.

Target AntigenAzido-Galactose Derivative RoleSynthetic StrategyKey Findings & Yields
Forssman Pentasaccharide Component of a trisaccharide glycosyl donorBlock synthesisEnabled stereocontrolled formation of the full pentasaccharide chain. nih.gov
Forssman Disaccharide Glycosyl donor (acetylated azidochloride)Chemical glycosylationAchieved a 53% yield for the protected disaccharide. researchgate.net
Sialyl Tn (STn) Analogs Precursor for the sialyltransferase acceptor (GalNAcαProN3)One-pot three-enzyme chemoenzymatic synthesisHigh yields (e.g., 80% for a fluorinated analog) and high stereoselectivity. nih.gov

Synthesis of Bacterial Antigens

Derivatives of this compound are also crucial for synthesizing the complex oligosaccharide structures found in bacterial cell walls, such as O-antigens. These molecules are key targets for vaccine development against pathogenic bacteria.

Bordetella hinzii O-Antigen: Bordetella hinzii is a pathogen that can cause various infections. The synthesis of oligosaccharides from its O-antigen, which contains rare 2,3-diacetamido-2,3-dideoxy-alduronic acids, has been accomplished. nih.govresearchgate.net The synthetic route started from 3,4,6-tri-O-acetyl-d-2-nitrogalactal. A key step involved the formation of an allyl 2-nitro-3-azide-galactoside intermediate, which was achieved with a 76% yield and excellent stereoselectivity. nih.gov This azido-containing precursor was then elaborated into the complex monosaccharide building blocks required for the assembly of the antigenic oligosaccharides. nih.govresearchgate.net

The use of an azido-sugar precursor in these syntheses highlights its versatility, not only as a masked amine but also as a stable functional group that tolerates a wide range of reaction conditions necessary for building complex glycans.

The table below details the application of azido-galactose precursors in bacterial antigen synthesis.

Target AntigenAzido-Galactose PrecursorSynthetic StrategyKey Findings & Yields
Bordetella hinzii O-Antigen Fragments Allyl 2-nitro-3-azide-galactosideMulti-step chemical synthesis from a nitrogalactalIntermediate obtained in 76% yield with high stereoselectivity, enabling access to rare 2,3-diamino sugar building blocks. nih.gov

Analytical and Methodological Advancements for 2 Azido 2 Deoxy D Galactose Research

Spectroscopic and Chromatographic Techniques for Product Characterization

The characterization of 2-Azido-2-deoxy-D-galactose and its derivatives relies heavily on a combination of spectroscopic and chromatographic methods. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the presence of the characteristic azide (B81097) group, which shows a distinct vibrational band. chemrxiv.org High-performance liquid chromatography (HPLC) is employed for purification and to assess the purity of synthesized compounds. nih.gov Mass spectrometry provides precise molecular weight information, confirming the successful synthesis and modification of the sugar. nih.gov Together, these techniques provide a comprehensive chemical profile of the molecule, ensuring its suitability for use in metabolic labeling experiments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrate analogs like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov A critical application of ¹H NMR in carbohydrate chemistry is the determination of the anomeric configuration (α or β) and the ratio of these anomers in solution.

The anomeric protons (H-1) of the α and β forms of a sugar reside in different chemical environments and thus appear at distinct chemical shifts in the ¹H NMR spectrum. researchgate.net Furthermore, the coupling constant between the anomeric proton and the adjacent proton (J₁,₂), is diagnostic of their relative stereochemistry. unimo.it For galactose derivatives, a J₁,₂ value of approximately 2-4 Hz is indicative of an α-anomer (axial-equatorial coupling), while a larger coupling constant of 7-9 Hz suggests a β-anomer (diaxial coupling). researchgate.netunimo.it By integrating the signals corresponding to the anomeric protons of both forms, the relative abundance or anomeric ratio can be accurately quantified. nih.govmdpi.com This is crucial as the anomeric form can influence the sugar's subsequent metabolic processing and incorporation by glycosyltransferases.

Table 1: Representative ¹H NMR Data for Anomeric Proton of Galactose Derivatives

AnomerTypical Chemical Shift (δ) Range (ppm)Typical Coupling Constant (J₁,₂) (Hz)
α-anomer 5.2 - 5.92.5 - 4.0
β-anomer 4.5 - 5.57.0 - 9.0

Note: Exact chemical shifts and coupling constants can vary based on solvent, temperature, and the specific protecting groups on the sugar molecule. researchgate.netunimo.itacs.org

Techniques for Tracking and Imaging Metabolically Labeled Glycans

Metabolic oligosaccharide engineering using azido (B1232118) sugars like this compound allows for the introduction of a bioorthogonal chemical reporter—the azide group—into cellular glycans. nih.govdeepdyve.com The azide is small and generally does not interfere with the cell's metabolic machinery, allowing it to be incorporated into various glycoconjugates. nih.govsemanticscholar.org Once incorporated, the azide serves as a chemical handle for covalent tagging with probes for imaging or enrichment. nih.gov This strategy enables the visualization and analysis of glycans in living cells and even whole organisms. nih.govmdpi.com

A primary method for visualizing glycans metabolically labeled with this compound is through "click chemistry". nih.gov This term encompasses a set of bioorthogonal reactions that are highly efficient and specific, occurring readily in biological environments without interfering with native processes. wikipedia.orgspringernature.com The most common reaction for this purpose is the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry". wikipedia.orgnih.gov

In this approach, cells are first incubated with an acetylated form of GalAz (e.g., 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose), which enhances cell permeability. oup.com Inside the cell, esterases remove the acetyl groups, and the released GalAz is metabolized and incorporated into glycans. researchgate.net Subsequently, a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is added. oup.comthermofisher.com The strained alkyne reacts specifically with the azide on the newly synthesized glycans, forming a stable triazole linkage and effectively tagging the glycans with a fluorophore. nih.gov These fluorescently labeled glycans can then be visualized using fluorescence microscopy and confocal imaging, providing high-resolution spatial information on their localization within cells and tissues. oup.comnih.gov

Table 2: Common Fluorescent Probes for Imaging Azide-Labeled Glycans via SPAAC

Probe NameFluorophoreEmission Wavelength (approx.)
DBCO-AF488 Alexa Fluor 488517 nm
DBCO-Cy5 Cyanine 5670 nm
BCN-AF555 Alexa Fluor 555565 nm
DBCO-TAMRA Tetramethylrhodamine580 nm

Source: Data compiled from various chemical biology supplier catalogs and research articles. oup.comnih.govmedchemexpress.com

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing proteins and their post-translational modifications, including glycosylation. nih.govucdavis.edu When combined with metabolic labeling using this compound, MS-based glycoproteomics allows for the specific identification of glycoproteins that have incorporated the azido sugar. nih.gov

The general workflow involves metabolically labeling cells with GalAz, lysing the cells, and digesting the proteins into smaller peptides. nih.gov The azide-containing glycopeptides can then be enriched from this complex mixture. This is often achieved by using a probe, such as biotin-alkyne, which is attached to the glycopeptides via click chemistry. The biotinylated glycopeptides can then be captured using streptavidin-coated beads. nih.gov

Following enrichment, the glycopeptides are analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov Advanced fragmentation techniques, such as Higher-energy C-trap dissociation (HCD) and Electron-transfer dissociation (ETD), are employed to sequence the peptide backbone and identify the exact site of glycosylation while also providing information about the attached glycan. ucdavis.eduyoutube.com This approach enables the creation of inventories of glycoproteins that are actively synthesized and processed through specific glycosylation pathways in the cell. nih.gov

Development of Novel "Click-Free" Imaging Modalities

While click chemistry is a robust and widely used tool, it has limitations for real-time tracking of carbohydrates in living cells. The reactions permanently alter the target molecule and the probes can have low cell permeability, requiring long incubation times. nih.govnih.gov This has spurred the development of "click-free" imaging methods that detect the azide reporter group directly.

One such emerging technique is mid-infrared photothermal (MIP) imaging. nih.govnih.gov This method leverages the fact that the azide group has a unique vibrational frequency in a region of the mid-infrared spectrum where cells have little background absorption. In MIP microscopy, a pulsed mid-IR laser is tuned to the azide's vibrational frequency, causing localized heating. This photothermal effect induces a change in the local refractive index, which is then detected by a second, visible laser beam. researchgate.net MIP imaging offers high spatial resolution and sensitivity, allowing for the direct visualization and tracking of azide-tagged molecules like GalAz as they are trafficked within live cells, without the need for a chemical ligation reaction. nih.govnih.gov This click-free approach provides a less perturbative means to study glycan dynamics in real-time. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Azido-2-deoxy-D-galactose, and what critical parameters must be controlled during its preparation?

  • Methodological Answer : Synthesis typically begins with the protection of hydroxyl groups in D-galactose derivatives (e.g., using acetyl or benzyl groups), followed by azide introduction at the C2 position via nucleophilic substitution or diazo transfer. Key parameters include reaction temperature (maintained at 0–4°C during azidation to avoid side reactions) and stoichiometric control of sodium azide to prevent over-azidation. Post-synthesis, deprotection under mild acidic or basic conditions ensures retention of the azide functionality .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselective azide substitution. The absence of a proton signal at C2 (δ 3.5–4.0 ppm in 1H^1H-NMR) and a distinct azide peak in 13C^{13}C-NMR (δ 50–55 ppm) validates the structure. Mass spectrometry (MS) further confirms molecular weight, with ESI-MS typically showing [M+Na]+ ions around m/z 228–230 .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) effectively removes unreacted starting materials. For higher purity, preparative HPLC with a C18 reverse-phase column and water/acetonitrile mobile phase is recommended. Solvent recrystallization using ethanol/water mixtures can further enhance crystallinity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the azidation of 2-deoxy-D-galactose derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Pre-protection of primary hydroxyl groups (e.g., at C6 using trityl groups) directs azidation to C2. Alternatively, employing Mitsunobu conditions with DIAD/TPP enhances selectivity for secondary alcohols. Computational modeling (DFT calculations) can predict reactive sites to guide experimental design .

Q. How does this compound facilitate site-specific biomolecule labeling via click chemistry, and what experimental optimizations are required?

  • Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized probes (e.g., fluorophores, biotin). Optimization includes using THPTA or BTTAA ligands to reduce copper toxicity in biological systems and maintaining pH 7–8 for reaction efficiency. For live-cell studies, strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper cytotoxicity .

Q. How should researchers resolve contradictions in solubility and reactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity and azide protonation states. For example, solubility in DMSO (polar aprotic) vs. aqueous buffers varies due to hydrogen bonding capacity. Reactivity differences under acidic (protonated azide, lower reactivity) vs. neutral conditions (deprotonated, higher reactivity) should be systematically tested using controlled pH buffers .

Q. What are the best practices for handling and storing this compound to maintain its stability in long-term studies?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent azide degradation. Avoid exposure to light (use amber vials) and minimize freeze-thaw cycles. For aqueous stock solutions, add 0.02% sodium azide to inhibit microbial growth and verify stability via weekly HPLC checks .

Data Contradiction Analysis

  • Example : Conflicting reports on azide reactivity in aqueous vs. organic solvents can be reconciled by evaluating reaction mechanisms. In aqueous environments, hydrogen bonding reduces azide nucleophilicity, whereas in DMF or DMSO, enhanced solvation increases reactivity. Researchers should pre-screen solvents using kinetic assays (e.g., monitoring reaction progress via FTIR or TLC) .

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